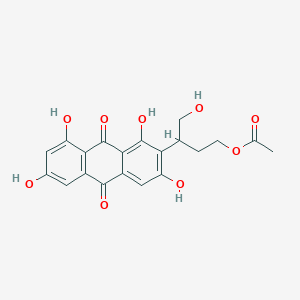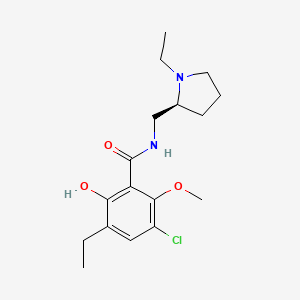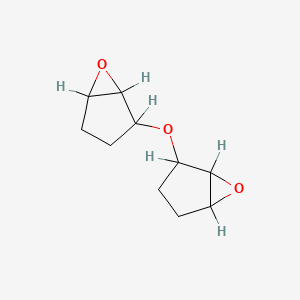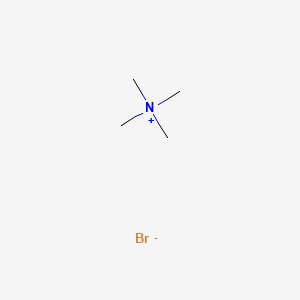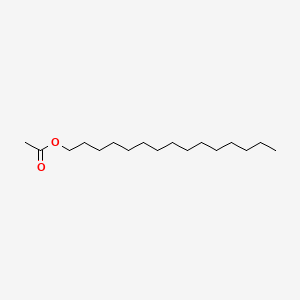
ペンタデシルアセテート
概要
説明
Pentadecyl acetate, also known as acetic acid pentadecyl ester, is an organic compound with the molecular formula C17H34O2. It is a carboxylic ester that is commonly used in various industrial and scientific applications. This compound is known for its pleasant fragrance, making it a popular choice in the fragrance industry.
科学的研究の応用
Pentadecyl acetate finds widespread applications in both scientific research and industrial sectors. Its uses include:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies related to pheromones and insect behavior.
Industry: Used in the production of fragrances, lubricants, and surfactants.
作用機序
- Pentadecyl acetate primarily interacts with cellular membranes due to its amphiphilic nature. It can destabilize microbial membranes, affecting their integrity and function .
- Enzyme Inhibition : Although not fully characterized, it may also inhibit specific enzymes involved in microbial metabolism .
Target of Action
Mode of Action
Result of Action
Action Environment
生化学分析
Biochemical Properties
Pentadecyl acetate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for esterases, which hydrolyze esters into their corresponding alcohols and acids . Additionally, pentadecyl acetate can interact with lipid-binding proteins, influencing lipid transport and metabolism within cells .
Cellular Effects
Pentadecyl acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Furthermore, pentadecyl acetate can impact mitochondrial function, potentially leading to changes in energy production and cellular respiration .
Molecular Mechanism
At the molecular level, pentadecyl acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit certain esterases, preventing the hydrolysis of other ester compounds . Additionally, pentadecyl acetate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentadecyl acetate can change over time. The compound’s stability and degradation are important factors to consider. Pentadecyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that pentadecyl acetate can have lasting effects on cellular function, including alterations in lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of pentadecyl acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and energy production . Toxic or adverse effects have been observed at very high doses, including potential liver damage and disruptions in metabolic processes .
Metabolic Pathways
Pentadecyl acetate is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by esterases into pentadecanol and acetic acid, which are further processed by other metabolic enzymes . This compound can also influence metabolic flux and metabolite levels, particularly in pathways related to fatty acid synthesis and degradation .
Transport and Distribution
Within cells and tissues, pentadecyl acetate is transported and distributed by lipid-binding proteins and transporters. These interactions facilitate its localization and accumulation in specific cellular compartments, such as lipid droplets and membranes . The distribution of pentadecyl acetate can affect its activity and function within cells .
Subcellular Localization
Pentadecyl acetate is primarily localized in lipid-rich compartments within cells, such as lipid droplets and membranes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact its activity and function, particularly in processes related to lipid metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: Pentadecyl acetate can be synthesized through the esterification reaction between pentadecanol and acetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Pentadecanol+Acetic Acid→Pentadecyl Acetate+Water
Industrial Production Methods: In industrial settings, pentadecyl acetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
化学反応の分析
Types of Reactions: Pentadecyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, pentadecyl acetate can be hydrolyzed back to pentadecanol and acetic acid.
Oxidation: Under oxidative conditions, pentadecyl acetate can be converted to corresponding carboxylic acids.
Reduction: Reduction reactions can convert pentadecyl acetate to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Pentadecanol and acetic acid.
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
類似化合物との比較
Pentadecyl acetate is similar to other long-chain esters, such as:
- Hexadecyl acetate (C18H36O2)
- Octadecyl acetate (C20H40O2)
- Dodecyl acetate (C14H28O2)
Uniqueness: Pentadecyl acetate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its fragrance profile and solubility characteristics make it particularly valuable in the fragrance and lubricant industries.
特性
IUPAC Name |
pentadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAIZLQILBFRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334842 | |
| Record name | Pentadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-58-3 | |
| Record name | Pentadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of pentadecyl acetate?
A1: Pentadecyl acetate acts as a key component of the aggregation pheromone in Drosophila busckii [, ]. This means that it plays a crucial role in mediating the attraction of both male and female flies, influencing their aggregation behavior.
Q2: How does the stereochemistry of pentadecyl acetate affect its biological activity?
A2: Research shows that Drosophila busckii are highly selective towards the (S)-enantiomer of 2-pentadecyl acetate []. While the flies respond to the racemic mixture, they show no attraction towards the pure (R)-enantiomer, highlighting the importance of stereochemistry in pheromone recognition.
Q3: How is pentadecyl acetate involved in the mating behavior of Drosophila busckii?
A3: Pentadecyl acetate is found in the ejaculatory bulb of mature male D. busckii and is transferred to the female cuticle during mating []. Interestingly, the female then releases about one-third of this pheromone into the environment shortly after mating, likely contributing to the attraction of other flies and influencing overall population dynamics.
Q4: Beyond Drosophila, what other insect species are known to respond to pentadecyl acetate?
A4: Pentadecyl acetate, particularly the (2S,3S,7S)-3,7-dimethyl-2-pentadecyl acetate isomer, also serves as the sex pheromone for the pine sawfly, Neodiprion sertifer [, , ]. This pheromone is used in traps to monitor and predict sawfly population densities and potential defoliation risks in pine forests.
Q5: What are the implications of pentadecyl acetate's long half-life in the environment?
A5: The persistence of pentadecyl acetate raises questions about its potential environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate any negative impacts on non-target organisms or ecosystems. This information is crucial for responsible use and management of this compound, particularly in forestry and agricultural settings.
Q6: How is pentadecyl acetate studied in the laboratory?
A8: Researchers utilize techniques like wind-tunnel olfactometers to study the behavioral responses of insects to pentadecyl acetate []. This controlled environment allows for precise manipulation of pheromone concentrations and observation of insect behavior. Additionally, analytical methods such as gas chromatography are employed to identify, quantify, and monitor pentadecyl acetate in biological samples and environmental matrices [].
Q7: Can pentadecyl acetate interact with other compounds in mixed monolayers?
A9: Research indicates that pentadecyl acetate can form mixed monolayers with other long-chain fatty acids and esters, such as pentadecanoic acid []. The characteristics of these mixed monolayers, including surface pressure and thermodynamic properties, depend on the specific molecular structures and compositions of the interacting compounds. This knowledge is valuable for understanding the behavior of pentadecyl acetate in complex systems and its potential applications in areas like material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


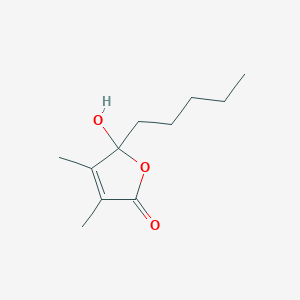
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
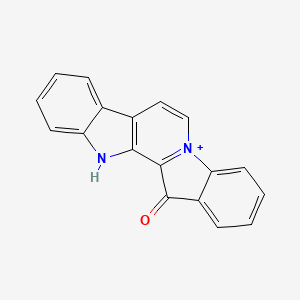
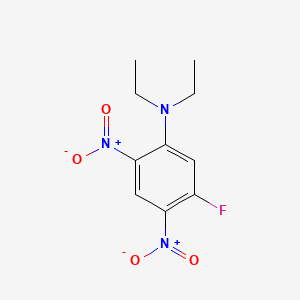
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)
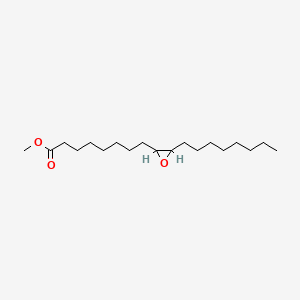
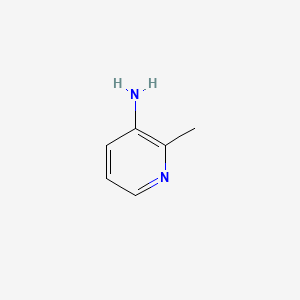
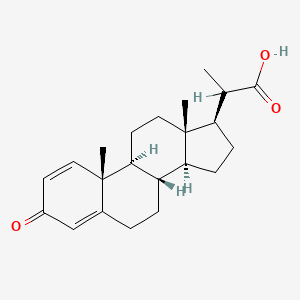
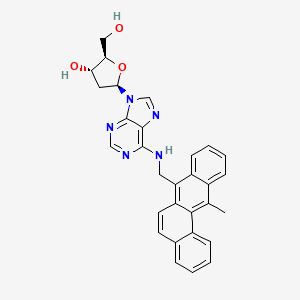
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
